2-(1-(3-Bromobenzoyl)azetidin-3-yl)acetic acid
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Overview
Description
2-[1-(3-Bromobenzoyl)azetidin-3-yl]acetic acid is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a bromobenzoyl group attached to an azetidine ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-bromobenzoyl)azetidin-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via a Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids.
Final Assembly: The final step involves the coupling of the azetidine intermediate with acetic acid under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for 2-[1-(3-bromobenzoyl)azetidin-3-yl]acetic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Bromobenzoyl)azetidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the bromobenzoyl group or the azetidine ring.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted azetidine derivatives.
Scientific Research Applications
2-[1-(3-Bromobenzoyl)azetidin-3-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(3-bromobenzoyl)azetidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The bromobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The azetidine ring can also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid
- 2-(6-(2-bromobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
Uniqueness
2-[1-(3-Bromobenzoyl)azetidin-3-yl]acetic acid is unique due to the presence of the bromobenzoyl group attached to the azetidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12BrNO3 |
---|---|
Molecular Weight |
298.13 g/mol |
IUPAC Name |
2-[1-(3-bromobenzoyl)azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H12BrNO3/c13-10-3-1-2-9(5-10)12(17)14-6-8(7-14)4-11(15)16/h1-3,5,8H,4,6-7H2,(H,15,16) |
InChI Key |
JUYBOJDEFMMDGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)CC(=O)O |
Origin of Product |
United States |
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